molecular formula C16H16O2 B8618514 4-Acetyl-4'-ethoxybiphenyl

4-Acetyl-4'-ethoxybiphenyl

Cat. No.: B8618514
M. Wt: 240.30 g/mol
InChI Key: VKFCHNYXVAOYQM-UHFFFAOYSA-N
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Description

4-Acetyl-4'-ethoxybiphenyl is a biphenyl derivative featuring an acetyl group (-COCH₃) at the 4-position of one phenyl ring and an ethoxy group (-OCH₂CH₃) at the 4'-position of the other. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its bifunctional substituents, which enable diverse reactivity and applications.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[4-(4-ethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-3-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)17/h4-11H,3H2,1-2H3

InChI Key

VKFCHNYXVAOYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below compares substituent effects on physical properties:

Compound Substituents Melting Point (°C) Key Reference Data
4-Acetyl-4'-ethoxybiphenyl -COCH₃, -OCH₂CH₃ Data not explicit Synthesized via Suzuki coupling (analogous to )
4-Acetyl-4'-bromobiphenyl -COCH₃, -Br 127
4-Acetyl-4'-methoxydiphenyl ether -COCH₃, -OCH₃ (ether) 56–58
4-Acetyl-4'-methylbiphenyl -COCH₃, -CH₃ Not reported 98% yield via Suzuki coupling ()
4′-Acetyl-4-carboxybiphenyl -COCH₃, -COOH Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., -Br) increase melting points compared to electron-donating groups (e.g., -OCH₃). For instance, 4-Acetyl-4'-bromobiphenyl melts at 127°C, while the methoxy ether analog melts at 56–58°C.
  • Ethoxy groups (-OCH₂CH₃) likely reduce crystallinity compared to smaller substituents like -CH₃ or -Br due to increased steric bulk and flexibility.
Suzuki-Miyaura Cross-Coupling
  • 4-Acetyl-4'-methylbiphenyl was synthesized in 98% yield using (Fe)–PPy–Pd catalysts, demonstrating high efficiency for methyl-substituted analogs.
  • Bromo-substituted derivatives (e.g., 4-Acetyl-4'-bromobiphenyl) serve as intermediates for further functionalization, such as nucleophilic substitution or metal-catalyzed couplings.
  • Ethoxy groups may hinder catalytic activity due to steric effects, but their electron-donating nature could stabilize transition states in certain reactions.
Acetylation and Functional Group Interconversion
  • The acetyl group in this compound can undergo reduction to form alcohols or serve as a directing group in electrophilic aromatic substitution. highlights acetylation steps in synthesizing pyrazole-thiadiazole hybrids with antibacterial activity.
Liquid Crystals
  • Ethoxy-substituted biphenyls are prevalent in liquid crystal displays (LCDs). For example, 4-hydroxy-2,2',3,3',5,5',6,6'-octafluoro-4'-ethoxybiphenyl () exhibits mesogenic properties due to its polarizable fluorinated rings and alkoxy chain.
  • The ethoxy group in this compound may enhance solubility in organic solvents, making it suitable for optoelectronic materials.

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